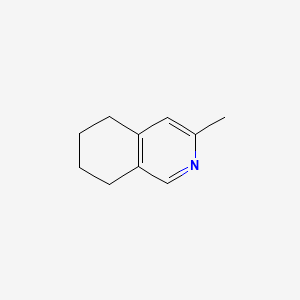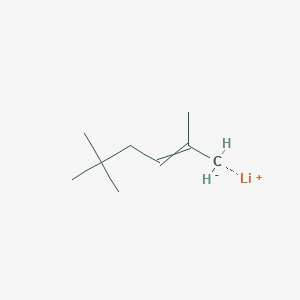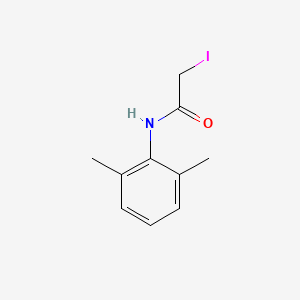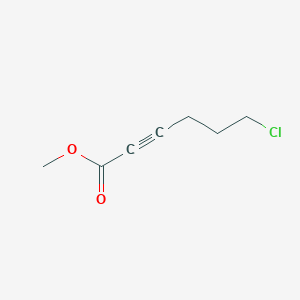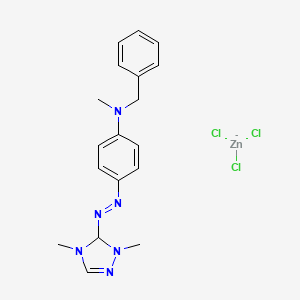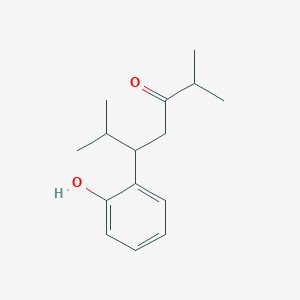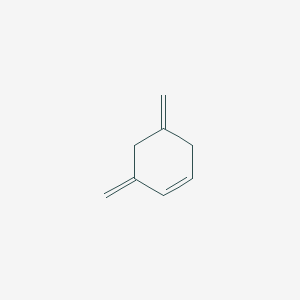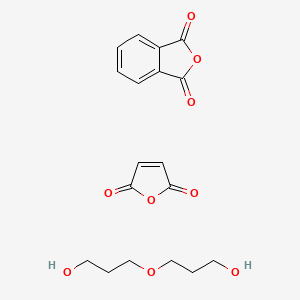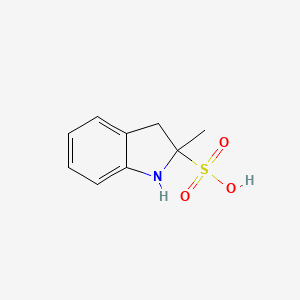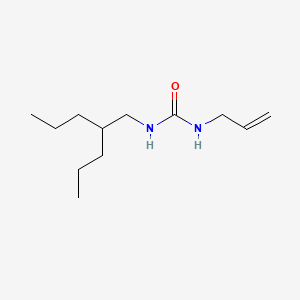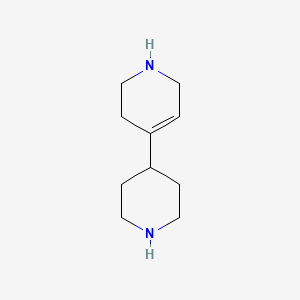
Pyridine, 1,2,3,6-tetrahydro-4-(4-piperidinyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyridine, 1,2,3,6-tetrahydro-4-(4-piperidinyl)- is a heterocyclic organic compound that features a pyridine ring partially saturated with hydrogen atoms.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Pyridine, 1,2,3,6-tetrahydro-4-(4-piperidinyl)- typically involves the hydrogenation of pyridine derivatives under specific conditions. One common method includes the catalytic hydrogenation of pyridine using palladium or platinum catalysts at elevated temperatures and pressures .
Industrial Production Methods: Industrial production often employs continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity. The use of advanced catalytic systems and controlled hydrogenation processes is crucial for large-scale synthesis .
Análisis De Reacciones Químicas
Types of Reactions: Pyridine, 1,2,3,6-tetrahydro-4-(4-piperidinyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form pyridine N-oxides.
Reduction: It can be further reduced to fully saturated piperidine derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or peracids.
Reduction: Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2).
Substitution: Halogenating agents, nucleophiles, and bases.
Major Products:
Oxidation: Pyridine N-oxides.
Reduction: Piperidine derivatives.
Substitution: Various substituted pyridines depending on the reagents used.
Aplicaciones Científicas De Investigación
Pyridine, 1,2,3,6-tetrahydro-4-(4-piperidinyl)- has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential role in enzyme inhibition and interaction with biological macromolecules.
Medicine: Explored for its pharmacological properties, including potential neuroprotective and anticancer activities.
Industry: Utilized in the production of agrochemicals, dyes, and polymers.
Mecanismo De Acción
The mechanism of action of Pyridine, 1,2,3,6-tetrahydro-4-(4-piperidinyl)- involves its interaction with specific molecular targets. For instance, it can cross the blood-brain barrier and selectively target dopaminergic neurons, which is significant in the context of neurodegenerative diseases like Parkinson’s . The compound’s effects are mediated through its binding to receptors and enzymes, influencing various biochemical pathways .
Comparación Con Compuestos Similares
- 1,2,3,4-Tetrahydropyridine
- 2,3,4,5-Tetrahydropyridine
- 1-Methyl-1,2,3,6-tetrahydropyridine
Comparison: Pyridine, 1,2,3,6-tetrahydro-4-(4-piperidinyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other tetrahydropyridine derivatives, it exhibits unique reactivity and potential therapeutic applications .
Propiedades
Número CAS |
50387-17-2 |
|---|---|
Fórmula molecular |
C10H18N2 |
Peso molecular |
166.26 g/mol |
Nombre IUPAC |
4-piperidin-4-yl-1,2,3,6-tetrahydropyridine |
InChI |
InChI=1S/C10H18N2/c1-5-11-6-2-9(1)10-3-7-12-8-4-10/h1,10-12H,2-8H2 |
Clave InChI |
VLJPTOSWVGRETM-UHFFFAOYSA-N |
SMILES canónico |
C1CNCCC1C2=CCNCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N,N-Bis{2-[(methanesulfonyl)oxy]ethyl}phosphoramidic acid](/img/structure/B14663502.png)
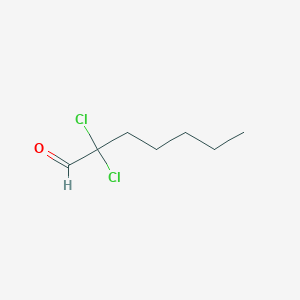
![s-(2-{[4-(2-Tert-butyl-4-methylphenoxy)butyl]amino}ethyl) hydrogen sulfurothioate](/img/structure/B14663509.png)
